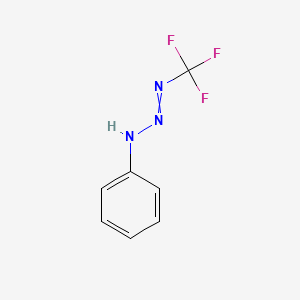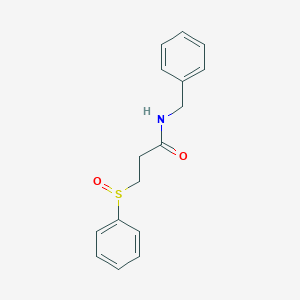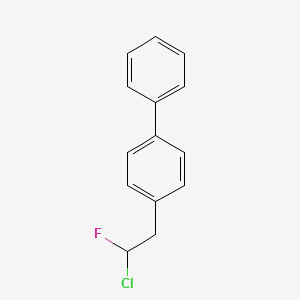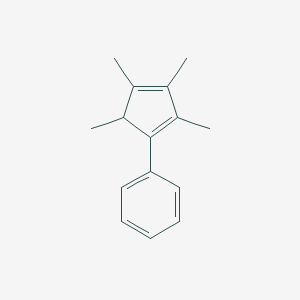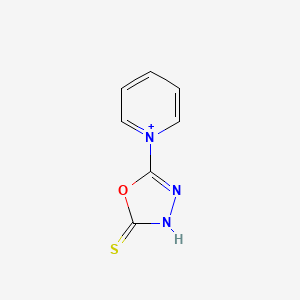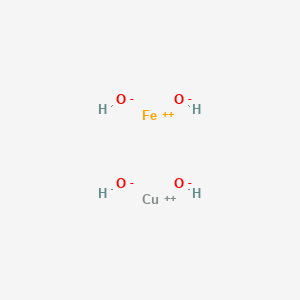
Copper(2+) iron(2+) hydroxide (1/1/4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper(2+) iron(2+) hydroxide (1/1/4) is a compound that consists of copper, iron, and hydroxide ions in a specific stoichiometric ratio
準備方法
Synthetic Routes and Reaction Conditions
Copper(2+) iron(2+) hydroxide can be synthesized through the reaction of copper(II) salts and iron(II) salts with a strong base such as sodium hydroxide. The reaction typically involves mixing aqueous solutions of copper(II) sulfate and iron(II) sulfate with sodium hydroxide, resulting in the precipitation of copper(2+) iron(2+) hydroxide.
Industrial Production Methods
Industrial production of copper(2+) iron(2+) hydroxide may involve large-scale precipitation reactions using similar methods as described above. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, concentration, and pH.
化学反応の分析
Types of Reactions
Copper(2+) iron(2+) hydroxide undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where copper and iron ions change their oxidation states.
Substitution Reactions: Hydroxide ions in the compound can be substituted by other anions under certain conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the iron(II) ions to iron(III) ions.
Reducing Agents: Sodium borohydride can reduce copper(II) ions to copper(I) ions.
Acids and Bases: Strong acids like hydrochloric acid can dissolve the compound, while strong bases like sodium hydroxide can precipitate it.
Major Products Formed
Oxidation: Oxidation of iron(II) ions results in iron(III) hydroxide.
Reduction: Reduction of copper(II) ions results in copper(I) hydroxide or metallic copper.
科学的研究の応用
Copper(2+) iron(2+) hydroxide has several scientific research applications:
Catalysis: It can act as a catalyst in various chemical reactions, including organic synthesis and environmental remediation.
Material Science: The compound is used in the development of advanced materials with specific magnetic and electronic properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an antimicrobial agent.
Environmental Science: It is studied for its ability to remove heavy metals and other contaminants from water.
作用機序
The mechanism by which copper(2+) iron(2+) hydroxide exerts its effects involves the interaction of copper and iron ions with molecular targets. For example, in catalysis, the compound can facilitate electron transfer reactions. In antimicrobial applications, the release of copper and iron ions can disrupt microbial cell membranes and interfere with essential cellular processes.
類似化合物との比較
Similar Compounds
Copper(II) hydroxide: Cu(OH)₂, known for its use as a fungicide and pigment.
Iron(II) hydroxide: Fe(OH)₂, used in water treatment and as a precursor to other iron compounds.
Copper(II) iron(III) oxide: CuFe₂O₄, a mixed metal oxide with magnetic properties.
Uniqueness
Copper(2+) iron(2+) hydroxide is unique due to its specific combination of copper and iron ions, which imparts distinct chemical and physical properties
特性
CAS番号 |
116845-61-5 |
|---|---|
分子式 |
CuFeH4O4 |
分子量 |
187.42 g/mol |
IUPAC名 |
copper;iron(2+);tetrahydroxide |
InChI |
InChI=1S/Cu.Fe.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
InChIキー |
QQCPOMLEZBZOHN-UHFFFAOYSA-J |
正規SMILES |
[OH-].[OH-].[OH-].[OH-].[Fe+2].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


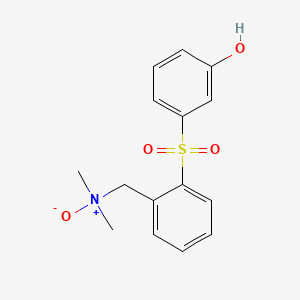

![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
oxophosphanium](/img/structure/B14287657.png)

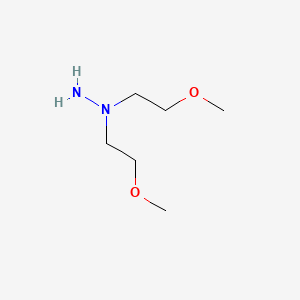

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
